Cimetropium
Cimetropium
Cimetropium is a 3-hydroxy carboxylic acid.
Cimetropium is a semi-synthetic belladonna alkaloid and derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. It is also endowed of a direct myolitic action which partially accounts for its antispasmodic activity. It has never been approved for use in the U.S. or Canada.
Cimetropium is a semi-synthetic belladonna alkaloid and derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. It is also endowed of a direct myolitic action which partially accounts for its antispasmodic activity. It has never been approved for use in the U.S. or Canada.
Brand Name:
Vulcanchem
CAS No.:
150521-16-7
VCID:
VC21135185
InChI:
InChI=1S/C21H28NO4/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14/h2-6,13,15-20,23H,7-12H2,1H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1
SMILES:
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5
Molecular Formula:
C21H28NO4+
Molecular Weight:
358.5 g/mol
Cimetropium
CAS No.: 150521-16-7
Cat. No.: VC21135185
Molecular Formula: C21H28NO4+
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cimetropium is a 3-hydroxy carboxylic acid. Cimetropium is a semi-synthetic belladonna alkaloid and derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. It is also endowed of a direct myolitic action which partially accounts for its antispasmodic activity. It has never been approved for use in the U.S. or Canada. |
|---|---|
| CAS No. | 150521-16-7 |
| Molecular Formula | C21H28NO4+ |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | [(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
| Standard InChI | InChI=1S/C21H28NO4/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14/h2-6,13,15-20,23H,7-12H2,1H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1 |
| Standard InChI Key | QVVOZYKELHAIPX-MWGADRMYSA-N |
| Isomeric SMILES | C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5 |
| SMILES | C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5 |
| Canonical SMILES | C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5 |
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